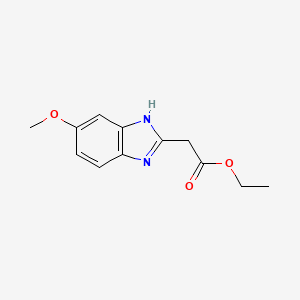

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(6-methoxy-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)7-11-13-9-5-4-8(16-2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZHEKIYOSUUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38786-59-3 | |

| Record name | ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate typically involves the condensation of o-phenylenediamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methanol and a catalytic amount of acid to introduce the methoxy group at the 5-position of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives.

Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a chemical compound belonging to the benzimidazole family, which has applications in chemistry, biology, medicine, and industry. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound features a benzimidazole ring with a methoxy group at the 5-position and an ethyl acetate group at the 2-position.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of more complex benzimidazole derivatives.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases. One specific application is in the synthesis of omeprazole . An improved process involves the oxidation of 5-methoxy-2[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole with 3-chloroperoxybenzoic acid in ethyl acetate .

- Industry It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Benzimidazole derivatives, in general, interact with a wide range of biochemical pathways due to their diverse biological activities. They are known to target various enzymes and receptors, which may include:

- DNA topoisomerases: Involved in DNA replication and transcription.

- Protein kinases: Key regulators in cell signaling pathways.

- Enzymes related to inflammation and infection: Such as cyclooxygenase and lipoxygenase.

Mechanism of Action

The mechanism of action of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The methoxy and ethyl acetate groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with varying substituents on the benzimidazole ring (Table 1). Key differences arise from electronic, steric, and solubility effects introduced by substituents like halogens (Cl, F, Br) or alkyl groups.

Table 1: Structural and Substituent Comparison

Physicochemical Properties

- Solubility : Methoxy derivatives exhibit moderate water solubility due to polarity, whereas chloro and bromo analogs are more lipophilic .

- Melting Points : Bulky substituents (e.g., Br) increase melting points (e.g., 5-bromo analog: 180–185°C) compared to methoxy (160–165°C) .

- Spectral Data :

Antitumor Activity

- The methoxy derivative forms cytotoxic metal complexes (e.g., Cu(II), Ni(II)) with IC₅₀ values <10 µM in cancer cell lines, outperforming chloro analogs due to enhanced chelation .

- Bromo derivatives show moderate activity but higher toxicity in normal cells .

Antimicrobial Activity

- Fluoro and chloro analogs exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) due to improved membrane penetration .

- Methoxy derivatives are less potent against Gram-negative bacteria but effective in antifungal assays .

Pharmacokinetic Considerations

Biological Activity

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Overview of Benzimidazoles

Benzimidazoles are heterocyclic aromatic organic compounds characterized by their fused benzene and imidazole rings. They have garnered significant attention in medicinal chemistry due to their broad range of biological activities, including:

- Antiviral

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antidiabetic

The presence of various substituents on the benzimidazole core can significantly influence the biological properties of these compounds .

The specific mechanism of action for this compound remains largely unexplored. However, benzimidazole derivatives generally interact with multiple biochemical pathways. They are known to target various enzymes and receptors, which may include:

- DNA topoisomerases : Involved in DNA replication and transcription.

- Protein kinases : Key regulators in cell signaling pathways.

- Enzymes related to inflammation and infection : Such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound is being investigated for its potential efficacy against various pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

A study on similar benzimidazole compounds demonstrated that modifications at specific positions on the benzimidazole ring could enhance antibacterial activity, particularly against methicillin-resistant strains .

Anticancer Activity

Benzimidazole derivatives have also shown promise in anticancer applications. The structural modifications in this compound may contribute to its potential as an anticancer agent. For instance, compounds with electron-withdrawing groups have been associated with increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-1H-benzimidazole | Lacks ethyl acetate group | Moderate antimicrobial activity |

| Ethyl (1H-benzimidazol-2-YL)acetate | Lacks methoxy group | Reduced binding affinity |

| 5-Chloro-1H-benzimidazol-2-YL)acetate | Substituted with chlorine | Altered chemical reactivity |

This table illustrates how variations in substituents can lead to differing biological activities and pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of benzimidazole derivatives. For example:

- A series of synthesized benzimidazoles showed strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating that structural modifications can enhance efficacy against resistant strains .

- Molecular docking studies have revealed that certain benzimidazole compounds exhibit high binding affinity to DNA gyrase B, a target for antimicrobial agents, suggesting potential therapeutic applications in treating infections .

- In vitro studies have demonstrated that derivatives containing methoxy groups exhibit enhanced cytotoxicity against cancer cell lines, supporting further exploration of this compound's anticancer potential .

Q & A

Q. What are the standard synthetic protocols for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution between 5-methoxy-1H-benzimidazole-2-thiol and ethyl bromoacetate or chloroacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Purity optimization includes:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, ethyl ester quartet at δ 4.2 ppm) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks using SHELX software .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Solubility : Highly soluble in DMSO, DMF, and chloroform; poorly soluble in water. Adjust solvent polarity for reaction compatibility .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives of this compound?

- Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal parameters .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzimidazole core to enhance biological activity?

- Substituent Effects :

- Analog Synthesis : Replace the ethyl ester with methyl or tert-butyl esters to study steric/electronic effects .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

- Crystal Packing Analysis : SHELX-refined structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence solubility and bioactivity .

- Polymorph Screening : Different crystal forms may exhibit varying dissolution rates and bioavailability, explaining divergent assay results .

Q. What methodologies are recommended for assessing this compound’s interaction with biological targets (e.g., enzymes, DNA)?

- Molecular Docking : Use AutoDock Vina to predict binding modes with cyclooxygenase-2 (COX-2) or DNA topoisomerase II .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from parent compound activity in vitro .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution to correlate exposure with efficacy .

- 3D Cell Culture Models : Bridge the gap between 2D assays and in vivo complexity using spheroids/organoids .

Q. What computational tools are effective for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Q. How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?

- CRISPR-Cas9 Knockout : Silence putative targets (e.g., NF-κB, Akt) to confirm pathway involvement .

- Phosphoproteomics : Identify signaling nodes affected by treatment using mass spectrometry .

- Transcriptomic Profiling : RNA-seq to map global gene expression changes .

Methodological Guidance Tables

Q. Table 1: Key Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. THF |

| Base | K₂CO₃ | +15% vs. NaHCO₃ |

| Temperature | 70°C | +30% vs. RT |

| Catalyst | TBAB (5 mol%) | +20% rate |

Q. Table 2: Biological Activity Comparison of Analogues

| Compound Modification | IC₅₀ (μM) COX-2 Inhibition | LogP |

|---|---|---|

| Ethyl Ester (Parent) | 12.3 ± 1.2 | 2.1 |

| Methyl Ester | 18.7 ± 2.1 | 1.8 |

| Carboxylic Acid | 8.5 ± 0.9 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.